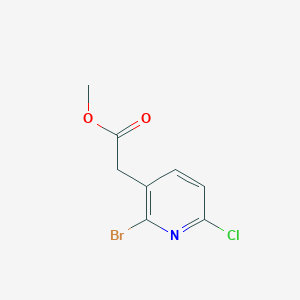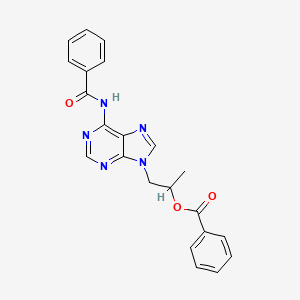
1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate is an organic compound known for its role in nucleic acid synthesis. It is a phosphoramidite, which is a key intermediate in the synthesis of DNA and RNA. This compound is characterized by its white to pale yellow solid form and is used extensively in the field of molecular biology and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate involves several organic reactions. The process typically starts with the preparation of the purine base, followed by the introduction of the benzamide group. The final step involves the esterification of the purine derivative with benzoic acid. The reaction conditions require precise control of temperature, solvent, and reagents to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The production also includes rigorous purification steps to ensure the final product meets the required standards for use in nucleic acid synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is usually carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleic acids and other complex organic molecules.
Biology: It plays a crucial role in the synthesis of DNA and RNA, making it essential for genetic research and biotechnology.
Medicine: It is used in the development of nucleic acid-based therapeutics and diagnostics.
Industry: It is used in the production of synthetic nucleotides and other biochemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate involves its incorporation into nucleic acids during synthesis. The compound acts as a building block for DNA and RNA, facilitating the formation of phosphodiester bonds between nucleotides. This process is catalyzed by enzymes such as DNA polymerase and RNA polymerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-Benzoyl-5’- (4,4’-dimethoxytrityl)-2’-benzoyl-2’,3’-seco-adenosine-3’-cyanoethyl Phosphoramidite
- N6-Benzoyl- (5’- (4,4’-dimethoxytrityl)-2’-benzoyl-2’,3’-seco-adenosine-3’-cyanoethyl Phosphoramidite
Uniqueness
1-(6-Benzamidopurin-9-yl)propan-2-yl benzoate is unique due to its specific structure, which allows it to be efficiently incorporated into nucleic acids. Its benzamide group provides additional stability and specificity during nucleic acid synthesis, making it a valuable compound in molecular biology .
Propriétés
Formule moléculaire |
C22H19N5O3 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1-(6-benzamidopurin-9-yl)propan-2-yl benzoate |
InChI |
InChI=1S/C22H19N5O3/c1-15(30-22(29)17-10-6-3-7-11-17)12-27-14-25-18-19(23-13-24-20(18)27)26-21(28)16-8-4-2-5-9-16/h2-11,13-15H,12H2,1H3,(H,23,24,26,28) |
Clé InChI |
MJOYAKOCQHMSQC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


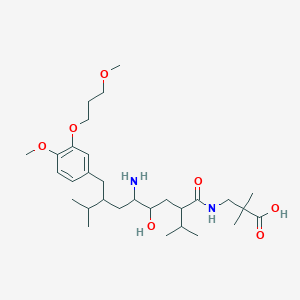
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
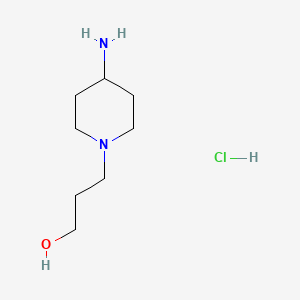


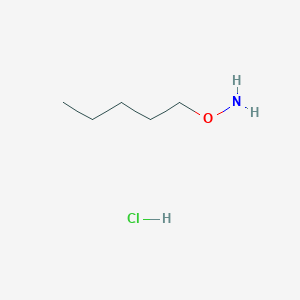
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)

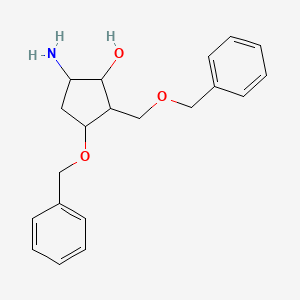
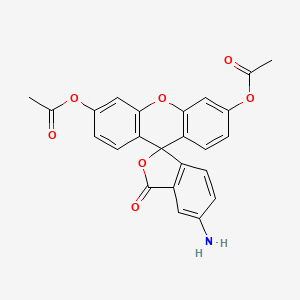
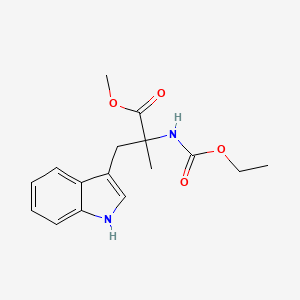

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
